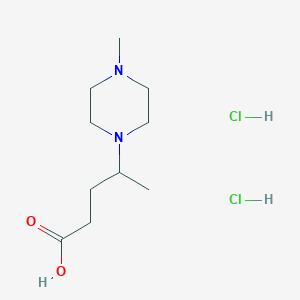

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride

Description

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride is a piperazine derivative characterized by a five-carbon pentanoic acid backbone substituted at the fourth position with a 4-methylpiperazinyl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFQMAAOLUFGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N1CCN(CC1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with pentanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Reactions

This compound can undergo various chemical reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Produces alcohols.

- Substitution : Involves the replacement of functional groups using reagents like halogens or alkylating agents.

Medicinal Chemistry

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride has been investigated for its potential therapeutic properties. It serves as a building block in the synthesis of pharmaceutical compounds targeting various diseases.

Biological Studies

The compound is employed in biological research to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes.

Organic Synthesis

Due to its structural characteristics, it is utilized as a versatile building block in organic synthesis, aiding in the development of complex molecules for research and therapeutic purposes.

Industrial Applications

In industrial settings, this compound is used in the production of various chemical products, leveraging its reactivity to create desired compounds efficiently.

Case Study 1: Antidepressant Development

Research has focused on derivatives of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride as potential antidepressants. A study demonstrated that modifications to the piperazine ring can enhance serotonin receptor affinity, suggesting pathways for developing new antidepressant therapies.

Case Study 2: Cancer Research

Another significant application is in cancer research, where derivatives are tested for their ability to inhibit tumor growth through targeted enzyme inhibition. Preliminary results indicate promising activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares core similarities with other piperazine-containing dihydrochloride salts. Key comparators include:

Table 1: Comparative Analysis of Piperazine Derivatives

Key Differences and Implications

Backbone Structure: The target compound’s pentanoic acid chain provides greater flexibility compared to Levocetirizine’s rigid ethoxyacetic acid group or the aromatic benzoic acid in 4-[(4-Methylpiperazinyl)methyl]benzoic acid dihydrochloride. This flexibility may influence binding affinity in biological targets . The Fmoc-protected acetic acid derivative (CAS 180576-05-0) is tailored for solid-phase peptide synthesis, whereas the target compound lacks such protective groups, suggesting divergent synthetic applications .

Pharmacological Activity :

- Levocetirizine dihydrochloride’s antihistamine activity is driven by its 4-chlorophenyl-benzyl group, which enhances H₁-receptor binding. The absence of aromatic moieties in the target compound implies a different mechanism or therapeutic niche .

Solubility and Stability: Dihydrochloride salts generally improve aqueous solubility. However, the benzoic acid analog (C₁₃H₁₉Cl₂N₂O₂) may exhibit lower solubility than the pentanoic acid variant due to its aromatic ring .

Biological Activity

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride, also known by its chemical structure and CAS number 106261-49-8, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18N2O2·2ClH

- Molecular Weight : 307.22 g/mol

- IUPAC Name : 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid; dihydrochloride

- SMILES Notation : Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1

The biological activity of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is known to exhibit:

- Antimicrobial Activity : It has been studied for its potential to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Neuropharmacological Effects : Research indicates that compounds with similar piperazine structures can influence neurotransmitter systems, particularly serotonin receptors, which may lead to anxiolytic or antidepressant effects .

Biological Activity Summary Table

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that derivatives of piperazine, including 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Neuropharmacological Research :

- Cancer Research :

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between a piperazine derivative and a halogenated pentanoic acid precursor. Key steps include:

- Reagent Selection: Use oxidizing agents (e.g., hydrogen peroxide) for amine oxidation or reducing agents (e.g., sodium borohydride) for nitro-group reduction in intermediates .

- Salt Formation: The dihydrochloride form is generated via acidification with HCl, requiring precise stoichiometry to avoid over-protonation .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by HPLC .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis: Use -/-NMR to confirm the piperazine ring and pentanoic acid backbone. FT-IR identifies carboxylic acid and ammonium chloride functional groups .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition points (e.g., ~240°C for analogous compounds) .

- Crystallography: X-ray diffraction (if crystals are obtainable) resolves bond angles (e.g., 118.3° for C-C-C in aromatic systems) and salt conformation .

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer:

- Environmental Sensitivity: Store at 2–8°C in airtight, light-resistant containers. Hydrolysis risks increase at pH > 7.0 or in aqueous solutions .

- Handling Precautions: Avoid prolonged exposure to humidity; use desiccants in storage vials. Monitor for discoloration (indicative of oxidation) .

Advanced Research Questions

Q. How can researchers identify and validate biochemical pathways influenced by this compound?

Methodological Answer:

- Target Screening: Use affinity chromatography or surface plasmon resonance (SPR) to identify receptor-binding partners (e.g., GPCRs common to piperazine derivatives) .

- Pathway Mapping: Combine RNA-seq and metabolomics to track downstream effects (e.g., cAMP modulation in cell lines) .

- Theoretical Frameworks: Link observed effects to established pathways (e.g., dopamine or serotonin signaling) using bioinformatics tools like KEGG .

Q. How should discrepancies in experimental data (e.g., conflicting bioactivity results) be addressed?

Methodological Answer:

- Source Analysis: Check reagent purity (≥97% by HPLC) and solvent interactions (e.g., DMSO-induced aggregation) .

- Dose-Response Validation: Replicate studies across multiple cell lines or in vivo models to rule out context-specific effects .

- Statistical Rigor: Apply multivariate analysis to isolate confounding variables (e.g., pH variations in assays) .

Q. What computational approaches are suitable for modeling this compound’s interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding kinetics using force fields (e.g., CHARMM) parameterized for piperazine moieties .

- Docking Studies: Use AutoDock Vina to predict affinity for targets like 5-HT receptors, validated with experimental IC values .

- Quantum Mechanics (QM): Calculate electrostatic potential surfaces to rationalize nucleophilic attack sites .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Core Modifications: Replace the pentanoic acid chain with shorter/longer aliphatic acids to assess solubility-bioactivity trade-offs .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF) on the piperazine ring to enhance metabolic stability .

- Salt Comparisons: Test non-chloride counterions (e.g., sulfate) for improved crystallinity or bioavailability .

Q. What methodologies assess synergistic effects with co-administered compounds?

Methodological Answer:

Q. How should environmental impact assessments be conducted for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.